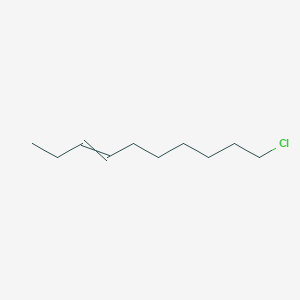
10-Chlorodec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chlorodec-3-ene is an organic compound with the molecular formula C10H19Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the tenth carbon of a decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorodec-3-ene typically involves the chlorination of dec-3-ene. One common method is the addition of chlorine gas (Cl2) to dec-3-ene in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the tenth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
10-Chlorodec-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The double bond in the decene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 10-Hydroxydec-3-ene, 10-Aminodec-3-ene.
Addition: 10,10-Dichlorodecane, Decane.
Oxidation: 10-Chlorodecan-3-one.
Reduction: Decane.
Scientific Research Applications
10-Chlorodec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for other chlorinated compounds.
Mechanism of Action
The mechanism of action of 10-Chlorodec-3-ene involves its interaction with various molecular targets The chlorine atom can act as an electrophile, facilitating nucleophilic substitution reactions The double bond in the decene chain can participate in addition reactions, forming new chemical bonds
Comparison with Similar Compounds
Similar Compounds
10-Chlorodec-1-ene: Another chlorinated decene with the chlorine atom at the first carbon position.
10-Bromodec-3-ene: Similar structure but with a bromine atom instead of chlorine.
10-Chlorodecane: Saturated alkane with a chlorine atom at the tenth carbon.
Uniqueness
10-Chlorodec-3-ene is unique due to the specific position of the chlorine atom and the presence of a double bond. This combination of features allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
582307-89-9 |
|---|---|
Molecular Formula |
C10H19Cl |
Molecular Weight |
174.71 g/mol |
IUPAC Name |
10-chlorodec-3-ene |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h3-4H,2,5-10H2,1H3 |
InChI Key |
IFVUPSKTFKPOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















